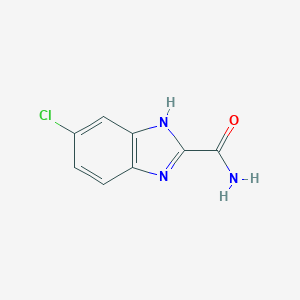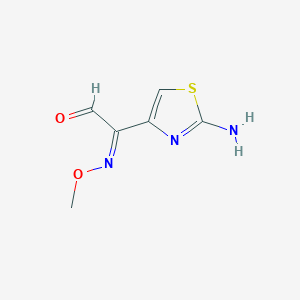
2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a thiazole derivative and has a molecular formula of C6H6ClN3O2S2.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes, including topoisomerase II and caspase-3, which are involved in cell proliferation and apoptosis, respectively. This inhibition leads to the induction of apoptosis and inhibition of cell proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride has various biochemical and physiological effects. In the medical field, this compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. In addition, this compound has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride in lab experiments include its potential as an anti-cancer and anti-inflammatory agent, as well as its insecticidal and fungicidal properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride. In the medical field, further studies are needed to fully understand its anti-cancer and anti-inflammatory properties, as well as its potential use in combination with other drugs. In the agricultural field, further studies are needed to determine its efficacy as a pesticide and its potential impact on the environment. In addition, further studies are needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-aminothiazole with ethyl chloroformate, which results in the formation of 2-(2-amino-1,3-thiazol-4-yl) ethyl chloroformate. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-(2-amino-1,3-thiazol-4-yl)-(Z)-2-methoxyiminoacetyl chloride hydrochloride.
Applications De Recherche Scientifique
2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride has potential applications in various scientific fields. In the medical field, it has been studied for its potential use as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent.
In the agricultural field, 2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride has been studied for its potential use as a pesticide. Studies have shown that this compound has insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides.
Propriétés
Numéro CAS |
119154-86-8 |
|---|---|
Nom du produit |
2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride |
Formule moléculaire |
C6H7N3O2S |
Poids moléculaire |
185.21 g/mol |
Nom IUPAC |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetaldehyde |
InChI |
InChI=1S/C6H7N3O2S/c1-11-9-4(2-10)5-3-12-6(7)8-5/h2-3H,1H3,(H2,7,8)/b9-4+ |
Clé InChI |
LRGBSHQFAZWNDF-RUDMXATFSA-N |
SMILES isomérique |
CO/N=C(\C=O)/C1=CSC(=N1)N |
SMILES |
CON=C(C=O)C1=CSC(=N1)N |
SMILES canonique |
CON=C(C=O)C1=CSC(=N1)N |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




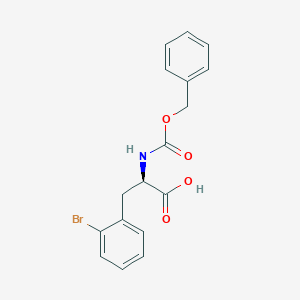
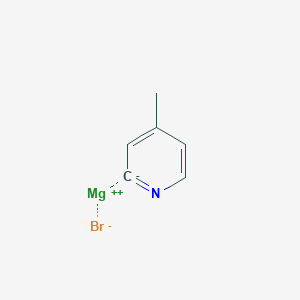
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)
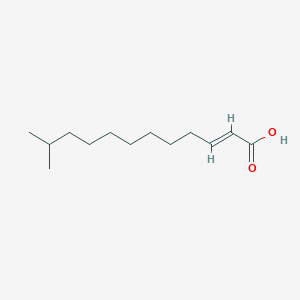
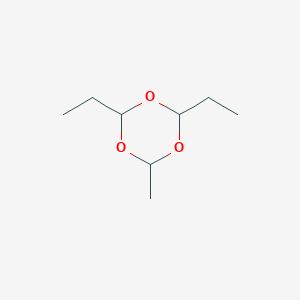

![Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI)](/img/structure/B45031.png)
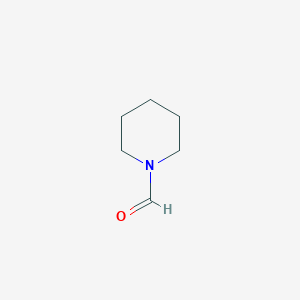


![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)

